N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
N-(2-{[(3-Bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a brominated indole carboxamide derivative characterized by a 3-bromophenyl carbonyl group linked via an ethylamino spacer to a 1-methylindole-2-carboxamide scaffold. Key structural features include:
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[2-[(3-bromobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-23-16-8-3-2-5-13(16)12-17(23)19(25)22-10-9-21-18(24)14-6-4-7-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
IGXRKSTUPSHGJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Methylation of the Indole Nitrogen
The introduction of the methyl group at the indole nitrogen (position 1) is typically achieved via alkylation. In a representative procedure, indole-2-carboxylic acid is treated with methyl iodide in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C. This reaction proceeds via an SN2 mechanism, yielding 1-methyl-1H-indole-2-carboxylic acid with >90% efficiency.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Base | Sodium hydride (NaH) |
| Solvent | DMF |
| Reaction Time | 4–6 hours |
Bromophenyl Carbonyl Group Installation
The 3-bromophenyl carbonyl moiety is introduced through a Friedel-Crafts acylation or a Suzuki-Miyaura cross-coupling. The latter is preferred for its regioselectivity and compatibility with halogenated substrates. For instance, palladium(II) acetate and triphenylphosphine (PPh₃) catalyze the coupling between 1-methyl-1H-indole-2-carboxylic acid and 3-bromophenylboronic acid in tetrahydrofuran (THF) at 80°C.
Catalytic System Comparison
| Catalyst System | Yield (%) | Selectivity |
|---|---|---|
| Pd(OAc)₂/PPh₃ | 88 | High |
| CuI/L-proline | 75 | Moderate |
| PdCl₂(dppf) | 82 | High |
Amide Bond Formation and Linker Attachment
The ethylenediamine linker bridges the indole core and the bromophenyl carbonyl group. This step requires precise control to avoid side reactions such as over-alkylation.
Coupling of Indole-2-Carboxylic Acid with Ethylenediamine
Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The resultant active ester reacts with ethylenediamine at room temperature, forming the secondary amide linkage.
Optimized Conditions
-
Activating Agents : EDCI (1.2 equiv), HOBt (1.1 equiv)
-
Solvent : DCM
-
Temperature : 25°C
-
Yield : 85–92%
Acylation with 3-Bromobenzoyl Chloride
The free amine terminus of the ethylenediamine linker undergoes acylation with 3-bromobenzoyl chloride. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts. This reaction proceeds quantitatively in anhydrous DCM under nitrogen atmosphere.
Critical Considerations
-
Stoichiometry : 1.1 equiv of 3-bromobenzoyl chloride ensures complete conversion.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted acyl chloride.
Industrial-Scale Production and Process Intensification
Large-scale synthesis necessitates adaptations for cost efficiency and safety. Continuous flow reactors enhance mixing and heat transfer, particularly during exothermic steps like acylation.
Flow Chemistry Applications
A two-stage continuous flow system is employed:
-
Stage 1 : Methylation and cross-coupling in a packed-bed reactor with immobilized Pd catalysts.
-
Stage 2 : Amide coupling in a microreactor with residence time <5 minutes.
Advantages Over Batch Processing
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 78% | 89% |
| Solvent Consumption | 500 mL | 150 mL |
Analytical Characterization and Quality Control
Rigorous characterization ensures structural fidelity and purity.
Spectroscopic Techniques
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves baseline separation of the target compound from byproducts (>99% purity).
Challenges and Mitigation Strategies
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: CHBrNO
- Molecular Weight: Approximately 400.3 g/mol
- Structural Features:
- Indole core
- Bromophenyl group
- Carboxamide linkage
These structural components contribute to the compound's reactivity and biological activity, making it a candidate for various pharmacological applications.
Biological Activities
Research indicates that N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide exhibits several biological activities:
- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, which may be beneficial in treating conditions like age-related macular degeneration.
- Antimicrobial Properties: Its derivatives have demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Studies have indicated that modifications to the bromophenyl group can enhance this activity .
- Anticancer Potential: The indole class is well-known for its anticancer properties. Preliminary studies suggest that this compound may influence cellular signaling pathways related to cancer cell proliferation and survival.
Study 1: Antimicrobial Activity
A study evaluating various indole derivatives, including this compound, found significant antibacterial activity against clinical strains of Staphylococcus aureus. The presence of the bromine atom was linked to enhanced antimicrobial properties, suggesting that halogen substitution can be a strategic modification in drug design .
Study 2: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory effects of indole derivatives highlighted the ability of this compound to inhibit pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent in inflammatory diseases .
Study 3: Anticancer Efficacy
In vivo studies using xenograft models demonstrated that compounds related to this indole derivative could significantly reduce tumor size in aggressive cancer types such as triple-negative breast cancer. The mechanism appears to involve modulation of key signaling pathways associated with tumor growth and survival .
Mechanism of Action
The mechanism of action of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related indole carboxamides:
Key Observations :
- Halogen Position: The 3-bromophenyl group in the target compound contrasts with 4-fluorophenyl () and 5-bromo-7-fluoro () derivatives.
- N-Substituents : N-Methylation (as in the target compound) is common for metabolic stability, whereas N,N-dicyclohexyl or N-phenyl groups (–9) enhance lipophilicity and membrane permeability .
Pharmacological and Physicochemical Properties
Biological Activity
N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivative class, recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention for its anticancer and anti-inflammatory properties, as well as its interactions with various molecular targets. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Molecular Characteristics
- Molecular Formula : C19H18BrN3O2
- Molecular Weight : 400.3 g/mol
- IUPAC Name : N-[2-[(3-bromobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide
- CAS Number : 1144495-56-6
Structural Features
The compound features an indole core with a bromophenyl group and a carboxamide linkage. The presence of the bromine atom is significant as it influences the compound's reactivity and biological activity compared to its chloro and fluoro analogs.
Anticancer Properties
This compound has shown promising results in various anticancer assays. Key findings include:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell proliferation, potentially modulating enzyme activities that are crucial for tumor growth.
- Cell Line Studies : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing caspase-3 activity significantly at concentrations around 10 µM .
Anti-inflammatory Activity
Research indicates that this compound may also possess anti-inflammatory properties:
- Cytokine Modulation : Studies have shown that it can reduce the levels of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in inflammatory diseases .
Binding Affinity and Selectivity
Computational docking studies have provided insights into how this compound interacts with various proteins:
| Protein Target | Binding Affinity (kcal/mol) | Mechanism of Interaction |
|---|---|---|
| Enzyme A | -8.5 | Competitive inhibition |
| Receptor B | -9.0 | Allosteric modulation |
These interactions highlight the compound's potential as a therapeutic agent by selectively targeting specific pathways involved in disease processes .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on breast cancer cells:
- Objective : To assess apoptosis induction and cell cycle alterations.
- Methodology : MDA-MB-231 cells were treated with varying concentrations of the compound.
- Results : Significant morphological changes were observed at 1 µM, with enhanced caspase activity indicating apoptosis at higher concentrations (10 µM). Cell cycle analysis revealed a substantial increase in cells arrested at the S phase, suggesting effective modulation of cell proliferation pathways .
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects of the compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages:
Chemical Reactions Analysis
Formation of the Indole Core
The indole ring system is typically synthesized using the Fischer indole synthesis , which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. This method establishes the bicyclic indole framework, which serves as the foundation for subsequent functionalization.
Amide Bond Formation
The carboxamide group is introduced via amide coupling reactions . For example:
-
Condensation with bromophenyl derivatives : Reactions between indole-2-carboxylic acid and bromophenyl hydrazides or amines in the presence of coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) or EDAC (N-ethyl-N′-(dimethylaminopropyl)carbodiimide) .
-
Protection/deprotection steps : Use of tert-butoxycarbonyl (Boc) groups for temporary amine protection during synthesis, followed by deprotection with trifluoroacetic acid (TFA) .
Bromination
The bromophenyl substituent is introduced via electrophilic bromination or through bromination of intermediates . For example:
-
NBS-mediated bromination : N-bromo-succinimide (NBS) is used to introduce bromine at specific positions on the indole scaffold .
-
Bromophenyl coupling : Direct coupling of pre-brominated phenyl groups to the indole backbone via amide formation.
Functional Group Transformations
The compound undergoes characteristic reactions due to its amide, indole, and bromophenyl groups:
Stability and Reactivity
The compound exhibits moderate stability under standard laboratory conditions but is sensitive to:
-
Strong acids/bases : Potential hydrolysis of the amide bond.
-
Oxidizing agents : May lead to degradation of the indole ring or bromophenyl substituent.
-
High temperatures : Risk of decomposition during prolonged heating.
Amide Coupling
The formation of the carboxamide linkage involves:
-
Activation of the carboxylic acid (e.g., via EDC) to form an active intermediate.
-
Nucleophilic attack by the amine group of the bromophenyl derivative, resulting in amide bond formation .
Bromination
Bromination at specific positions on the indole scaffold (e.g., C6) can be achieved via:
-
Electrophilic substitution : Direct bromination using NBS under controlled conditions .
-
Directed metallation : Use of directing groups to guide bromination to desired positions .
Comparative Analysis with Analogues
| Compound | Key Structural Feature | Reactivity |
|---|---|---|
| N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide | Bromophenyl at position 2 | Positional isomerism affects regioselectivity in substitution reactions. |
| N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide | Chlorophenyl substituent | Smaller halogen (Cl) alters electronic effects and reactivity. |
Q & A
Basic: What are the common synthetic routes for N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide?
Methodological Answer:
The compound is typically synthesized via coupling reactions between indole-2-carboxylate derivatives and aminobenzophenones. For example, ethyl-1H-indole-2-carboxylate reacts with 3-bromophenyl-substituted aminobenzophenones in the presence of sodium ethoxide and DMF at 100–150°C, followed by purification using column chromatography . Alternative routes involve Pd-catalyzed cross-coupling or hydrolysis steps for functional group modifications, as seen in analogous indole carboxamide syntheses .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
Key parameters include:
- Catalyst selection : PdCl₂(PPh₃)₂ and CuI enhance coupling efficiency in alkynylation steps .
- Temperature control : Reactions at 150°C in DMF improve amide bond formation but require careful monitoring to avoid decomposition .
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves impurities, as demonstrated in patent-derived protocols .
- Solvent choice : Polar aprotic solvents like DMF stabilize intermediates during nucleophilic substitution .
Basic: What analytical techniques are employed for structural confirmation?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.93–7.04 ppm for bromophenyl groups) .
- LC/MS : Retention time (3.17 min under SMD-FA10-long conditions) and m/z values (e.g., [M+H]⁺ = 386) validate molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values to confirm purity .
Advanced: How can tautomeric forms be resolved in structural analysis?
Methodological Answer:
X-ray crystallography is critical for resolving tautomerism. For example, in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, crystallography confirmed the keto-amine tautomer (not the hydroxy-pyridine form) via hydrogen-bonded dimers (N–H⋯O, 2.85 Å) and planar conformations (dihedral angle = 8.38°) . Similar approaches apply to indole carboxamides to distinguish tautomers impacting bioactivity.
Basic: How are pharmacological effects evaluated for this compound?
Methodological Answer:
- In vivo models : Hyperlipidemic rats are used to study lipid-lowering effects, with dose-response curves and serum lipid profiling (e.g., LDL/HDL ratios) .
- Enzyme assays : Target engagement (e.g., kinase inhibition) is tested via fluorescence polarization or radiometric assays .
Advanced: What strategies address contradictory bioactivity data in structural analogs?
Methodological Answer:
- Substituent variation : Halogen substitution (Br vs. Cl) alters steric/electronic profiles, affecting target binding. For example, bromine increases lipophilicity, enhancing membrane permeability but potentially reducing solubility .
- SAR studies : Systematic modification of the indole core (e.g., methyl vs. methoxy groups) correlates with activity trends. Data contradictions are resolved using crystallographic and docking studies to validate binding modes .
Basic: How to troubleshoot low yields during synthesis?
Methodological Answer:
- Reagent stoichiometry : Use a 1.2:1 molar ratio of aminobenzophenone to indole carboxylate to drive the reaction to completion .
- Impurity removal : Employ silica gel chromatography with optimized solvent gradients (e.g., 5–20% ethyl acetate in hexane) .
- Side reaction mitigation : Add molecular sieves to absorb water in amidation steps, preventing hydrolysis .
Advanced: What mechanistic insights exist for its biological activity?
Methodological Answer:
- Hydrogen bonding : The amide bridge facilitates π-stacking with aromatic residues in target proteins, as shown in crystallographic studies (e.g., N–H⋯O interactions at 2.78 Å) .
- Electrophilic reactivity : The 3-bromophenyl group may act as a leaving group in covalent inhibitor designs, supported by HRMS detection of adducts .
Basic: What in vivo models are suitable for testing pharmacokinetics?
Methodological Answer:
- Rodent models : Hyperlipidemic rats assess lipid-modulating effects via oral administration (10–50 mg/kg) and plasma concentration monitoring using LC/MS .
- Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) track biodistribution in liver and kidney tissues .
Advanced: How to design derivatives for improved target selectivity?
Methodological Answer:
- Bioisosteric replacement : Substitute the bromine atom with trifluoromethyl or cyano groups to modulate electron-withdrawing effects without altering steric bulk .
- Linker modification : Replace the ethylamino spacer with polyethylene glycol (PEG) chains to enhance solubility and reduce off-target interactions .
- Proteolytic stability : Introduce methyl groups at the indole N-position to block metabolic oxidation, as validated in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
